molecular formula C10H9N3O4 B3219200 methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190316-46-1

methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B3219200
M. Wt: 235.2 g/mol
InChI Key: KYVYJGJWOZKAQP-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds are being developed for their potential in cancer therapy .

Future Directions

The future directions for the research and development of “methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . Their potential in cancer therapy is being explored, particularly due to their activities against FGFR1, 2, and 3 .

properties

IUPAC Name

methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-5-6(10(14)17-2)3-11-9-8(5)7(4-12-9)13(15)16/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYJGJWOZKAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174308
Record name Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

CAS RN

1190316-46-1
Record name Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 3
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 4
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 6
methyl 4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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